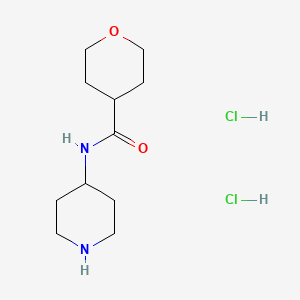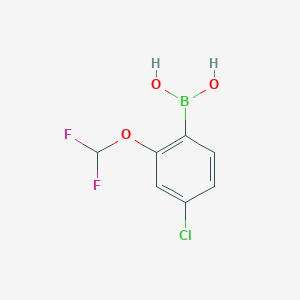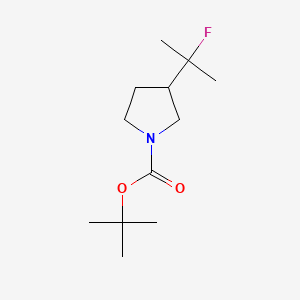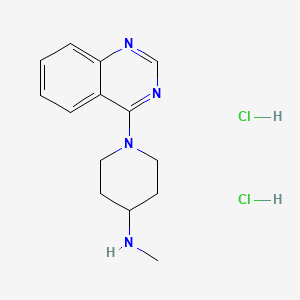![molecular formula C8H11BO4S B15297733 [3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
[3-(Methanesulfonylmethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methanesulfonylmethyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methanesulfonylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonylmethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-bromotoluene.
Sulfonylation: The aromatic compound undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonylmethyl group.
Borylation: The sulfonylated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: [3-(Methanesulfonylmethyl)phenyl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of the methanesulfonylmethyl group can lead to the formation of the corresponding methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Methyl-substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have shown potential in treating cancer and other diseases.
Biological Probes: Employed in the development of sensors and probes for detecting biological molecules.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of [3-(Methanesulfonylmethyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and catalysis. In biological systems, it can inhibit enzymes by mimicking transition states or binding to active sites.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the methanesulfonylmethyl group, making it less versatile in certain reactions.
[4-(Methanesulfonylmethyl)phenyl]boronic Acid: Similar structure but with the methanesulfonylmethyl group at a different position, leading to different reactivity and applications.
[3-(Trifluoromethyl)phenyl]boronic Acid: Contains a trifluoromethyl group instead of a methanesulfonylmethyl group, resulting in different electronic properties.
Uniqueness:
- The presence of the methanesulfonylmethyl group in [3-(Methanesulfonylmethyl)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H11BO4S |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
[3-(methylsulfonylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 |
InChI-Schlüssel |
KLUTYLYAVMFZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CS(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)



amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)

nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)



